Hydroxy brimonidine is a derivative of brimonidine, a selective alpha-2 adrenergic agonist primarily used in the treatment of glaucoma and ocular hypertension. This compound is characterized by the presence of a hydroxy group, which alters its pharmacological properties compared to its parent compound, brimonidine tartrate. Hydroxy brimonidine is notable for its potential applications in therapeutic formulations aimed at reducing intraocular pressure.
Hydroxy brimonidine can be synthesized from brimonidine through various chemical modification processes. The compound's relevance in pharmaceutical applications stems from its ability to enhance the efficacy of treatments for ocular conditions.
Hydroxy brimonidine falls under the category of adrenergic agonists and is classified as an ophthalmic agent. Its chemical structure is derived from the parent compound, brimonidine, which itself is a synthetic derivative of quinoxaline.
The synthesis of hydroxy brimonidine typically involves the following methods:
The synthesis process must consider factors such as temperature, reaction time, and the concentration of reagents to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor the progress of the reaction and to confirm the identity of hydroxy brimonidine.
Hydroxy brimonidine retains the core structure of brimonidine with an additional hydroxy group. The molecular formula can be represented as CHBrNO, indicating the presence of bromine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
The structural characteristics include:
Hydroxy brimonidine can undergo several chemical reactions, including:
The reactivity profile of hydroxy brimonidine is influenced by its functional groups, making it suitable for further derivatization in pharmaceutical applications.
Hydroxy brimonidine acts primarily through selective activation of alpha-2 adrenergic receptors in the eye. This action leads to decreased production of aqueous humor and increased uveoscleral outflow, resulting in lowered intraocular pressure.
Studies indicate that hydroxy brimonidine exhibits a similar mechanism to that of its parent compound but may have enhanced efficacy or altered pharmacokinetics due to structural modifications.
Hydroxy brimonidine has potential applications in:
Hydroxy brimonidine (C₁₁H₁₂BrN₅O; CAS 1216379-05-3) is a quinoxaline derivative featuring a brominated aromatic core linked to an imidazoline moiety. Its IUPAC name, 1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea, reflects three key functional groups:
The hydroxyl modification distinguishes it from brimonidine base (C₁₁H₁₀BrN₅), adding a polar site that enhances aqueous solubility. As evidenced by FT-IR spectroscopy, characteristic vibrations include:
Table 1: Functional Group Analysis of Hydroxy Brimonidine
Functional Group | Structural Feature | Spectral Signature |
---|---|---|
Quinoxaline ring | Brominated heterocycle | UV λₘₐₓ: 247–303 nm [6] |
Urea linker | -NH-C(=O)-NH- | FT-IR: 1734 cm⁻¹ (C=O) [6] |
Imidazoline | 5-membered N-heterocycle | ¹H NMR: δ 3.49–3.62 (m, 4H, CH₂) [6] |
Hydroxy group | -OH substituent | Not fully characterized |
Primary Synthesis Route
Hydroxy brimonidine is predominantly synthesized via controlled hydrolysis of brimonidine under alkaline conditions. This process targets the imidazoline C=N bond, yielding the open-ring urea derivative. Critical reaction parameters include:
Derivative Synthesis
Recent advances have exploited hydroxy brimonidine’s reactivity to create molecular hybrids:
Table 2: Synthetic Applications of Hydroxy Brimonidine
Application | Reaction Partners | Key Conditions | Purpose |
---|---|---|---|
H₂S-donor hybrids [2] | ADT-OH, TBZ donors | TBTU/DMF, room temperature | Neuroprotective glaucoma drugs |
Acetyl derivative [8] | Acetic anhydride | Pyridine catalyst, 60°C | Impurity reference standard |
Model compound [5] | Analytical reagents | pH/temperature optimization | Reaction condition mapping |
Solubility and Partitioning
Stability Profile
Solid-State Characteristics
X-ray powder diffraction reveals amorphous morphology, contrasting with crystalline brimonidine tartrate polymorphs (e.g., Patent JP6270603B2 describes tartrate Form A with distinct 2θ peaks at 9.4°, 18.9°) [10].
Structural Differences
Functional Implications
Property | Hydroxy Brimonidine | Brimonidine Tartrate | Significance |
---|---|---|---|
Molecular Weight | 310.15 g/mol | 442.27 g/mol | Impacts membrane permeability |
Key Functional Groups | Urea, hydroxy | Imidazoline, tartrate | Alters receptor binding |
UV λₘₐₓ (nm) | 247, 302 | 248, 305 | Similar analytical detection |
Bioactivity | Minimal IOP reduction | Potent α₂-agonist | Defines therapeutic utility |
Spectroscopic comparisons highlight distinct features:
As an impurity, hydroxy brimonidine levels are controlled to <0.5% in drug formulations through:
Table 3: Spectral Data Comparison
Technique | Hydroxy Brimonidine | Brimonidine Tartrate |
---|---|---|
FT-IR (cm⁻¹) | 1734 (C=O), 1618 (C=C) [6] | 1670 (C=N), 1615 (C=C) [6] |
¹H NMR (δ ppm) | 3.49–3.62 (m, 4H, CH₂), 7.70–9.01 (ArH) | 2.90–3.10 (m, 2H), 7.25–8.95 (ArH) |
UV-Vis (nm) | 247.4, 302.6 [6] | 248.2, 305.1 [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0